molecular formula C13H18N2O2 B582012 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 885272-42-4

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No. B582012
CAS RN: 885272-42-4
M. Wt: 234.299
InChI Key: AJOIZSPQKCKYRW-UHFFFAOYSA-N
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Description

“4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is used for research purposes .


Synthesis Analysis

Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The molecular structure of “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is represented by the formula C13H18N2O2 .


Chemical Reactions Analysis

Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in the treatment of cancer cells and microbes .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in cancer treatment .

Antimicrobial Applications

Indole derivatives have shown significant antimicrobial properties . They can be used to treat various types of microbial infections .

Treatment of Various Disorders

Indole derivatives have been used to treat different types of disorders in the human body . This includes a wide range of health conditions .

Antiviral Applications

Indole derivatives possess various biological activities, including antiviral properties . They have been used in the development of antiviral agents .

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant properties . They can be used to combat oxidative stress in the body .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of antidiabetic drugs .

Future Directions

Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research may focus on exploring novel methods of synthesis and investigating their potential uses in treating various disorders .

properties

IUPAC Name

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOIZSPQKCKYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680511
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

CAS RN

885272-42-4
Record name 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
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